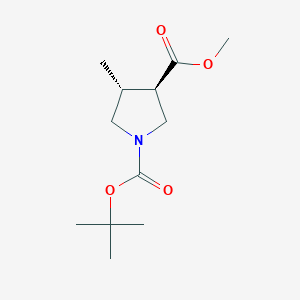

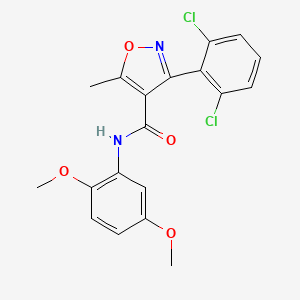

![molecular formula C20H21N3O4S2 B2504245 ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252859-58-7](/img/structure/B2504245.png)

ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the formation of various heterocyclic systems that are known for their potential therapeutic effects. For instance, ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate was synthesized and found to be a potent H+/K(+)-ATPase inhibitor with mucosal protective activity against gastric lesions in rats . This suggests that the synthesis of ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate might involve similar strategies to introduce the thieno[3,2-d]pyrimidin-2-yl moiety and the acetamido benzoate group.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed using techniques such as FT-IR and FT-Raman spectroscopy. These studies provide insights into the stability of the molecule, charge delocalization, and potential sites for nucleophilic attack . The molecular structure analysis of this compound would likely reveal similar characteristics, including the presence of electron-rich sulfur atoms and potential electrophilic sites.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through their interactions with biological targets. For example, molecular docking studies of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate showed that it forms a stable complex with a pyrrole inhibitor, suggesting inhibitory activity against this enzyme . This indicates that this compound may also undergo specific chemical reactions with biological targets, leading to potential pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class can be inferred from their molecular structures and the functional groups present. For instance, the presence of the ethoxycarbonyl group on the benzene ring was found to be crucial for the anti-juvenile hormone activity of a related compound . The physical properties such as solubility, melting point, and stability can be affected by the presence of different substituents on the core structure. The chemical properties, including reactivity and potential for forming hydrogen bonds or ionic interactions, would be influenced by the functional groups attached to the thieno[3,2-d]pyrimidin-2-yl core.

科学的研究の応用

Antitumor and Antimicrobial Agents

The compound has been studied for its potential as an antitumor agent. A study by Gangjee et al. (2007) on classical antifolate derivatives, including a compound with a similar structural motif, showed significant inhibition of human dihydrofolate reductase (DHFR) and the growth of several tumor cells in culture, highlighting its potential as an antitumor agent (Gangjee et al., 2007). Furthermore, Desai et al. (2007) synthesized new quinazoline derivatives as potential antimicrobial agents, suggesting the utility of such structures in developing antimicrobial treatments (Desai et al., 2007).

Synthesis of Complex Molecular Structures

The molecule's reactivity and versatility have been leveraged in synthesizing complex molecular structures. For instance, Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides to synthesize new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, indicating the compound's utility in generating new chemical entities with potential biological activity (Sirakanyan et al., 2015).

Advanced Material Synthesis

The compound's sulfanyl and acetamido groups offer unique reactivity that can be exploited in the synthesis of advanced materials. For example, Mu (2005) utilized a related sulfanilylpyrimidine to initiate the polymerization of ethylene oxide, leading to the formation of a bifunctional polymer with targeting and contrast-medium groups. This illustrates the compound's potential application in creating novel polymers with specific functionalities for medical imaging or targeted therapy (Mu, 2005).

将来の方向性

特性

IUPAC Name |

ethyl 2-[[2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-3-10-23-18(25)17-15(9-11-28-17)22-20(23)29-12-16(24)21-14-8-6-5-7-13(14)19(26)27-4-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMJKRVCFLFFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)

![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)

![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)

![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)

![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)

![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)